molecular formula C10H13BrO2 B3390450 2-(2-Bromoethyl)-1,4-dimethoxybenzene CAS No. 99187-42-5

2-(2-Bromoethyl)-1,4-dimethoxybenzene

Cat. No. B3390450
CAS RN: 99187-42-5
M. Wt: 245.11 g/mol
InChI Key: OMALKMWOCZAJEA-UHFFFAOYSA-N
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Description

2-Bromoethyl ether, also known as Bis(2-bromoethyl) ether, is an organobromine compound that is also an ether . It is used in the manufacture of pharmaceuticals and crown ethers .


Synthesis Analysis

The synthesis process for similar compounds often involves easily-available 2-formyl benzoic acid methylester as a raw material, which reacts with methyl triphenylphosphine hydroiodide in the presence of a strong base . Various alkenes could be converted to their corresponding dibromides, bromohydrines, bromohydrin ethers, and cyclized products in good to excellent yields .


Chemical Reactions Analysis

The reaction with allyl benzene gave 64% yield of 1,2-dibromo-3-phenylpropane . 2-(Pent-4-en-1-yl)isoin-doline-1,3-dione was converted to a related compound in 84% yield .

Mechanism of Action

The mechanism of action for similar compounds often involves the electrochemical generation of bromine from hydrobromic acid in a flow electrochemical reactor . After conversion to the active form of the drug, the hypoxic cells are exposed to high concentrations of released cytotoxic agent, which can also diffuse into the adjacent regions of the tumor .

Safety and Hazards

2-Bromoethyl ether and its vapors are irritating to the skin, eyes, and mucous membranes . It’s recommended to avoid inhalation of vapor or mist, and to use explosion-proof equipment .

Future Directions

The title compound was synthesized in near quantitative yields via initial nucleophilic aromatic substitution of pentafluoropyridine (PFP) with 4-(2-bromoethyl)phenol as a versatile precursor for ionic liquids (ILs) . The structures of the synthesized compounds were confirmed by 1H, 13C, and 19F NMR and GC-EIMS . This indicates potential future directions in the field of ionic liquids.

properties

IUPAC Name

2-(2-bromoethyl)-1,4-dimethoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO2/c1-12-9-3-4-10(13-2)8(7-9)5-6-11/h3-4,7H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMALKMWOCZAJEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)CCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20568632
Record name 2-(2-Bromoethyl)-1,4-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20568632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

99187-42-5
Record name 2-(2-Bromoethyl)-1,4-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20568632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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